molecular formula C13H13NO B6365933 4-(4-Ethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261971-23-6

4-(4-Ethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365933
CAS RN: 1261971-23-6
M. Wt: 199.25 g/mol
InChI Key: PUOCBYOQTRMBGJ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-hydroxypyridine, 95% (4-EPH-2-H) is an organic compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. It is a hydrophobic compound that is soluble in both aqueous and non-aqueous solvents, and is used in a variety of research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

4-(4-Ethylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been studied for its potential to inhibit the activity of a variety of other enzymes, including cyclooxygenase-2 and aldose reductase. It has also been studied for its potential to act as an anti-inflammatory agent.

Mechanism of Action

4-(4-Ethylphenyl)-2-hydroxypyridine, 95% has been shown to act as an inhibitor of cytochrome P450 enzymes by binding to the heme group of the enzyme. This binding prevents the enzyme from catalyzing the oxidation of its substrate, thus inhibiting its activity. Additionally, 4-(4-Ethylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of cyclooxygenase-2 and aldose reductase by binding to their active sites, thus preventing them from catalyzing the reactions necessary for their activity.
Biochemical and Physiological Effects
4-(4-Ethylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can result in reduced metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 and aldose reductase, which can result in reduced inflammation and improved glucose metabolism, respectively.

Advantages and Limitations for Lab Experiments

4-(4-Ethylphenyl)-2-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is a hydrophobic compound that is soluble in both aqueous and non-aqueous solvents, making it easy to work with in a variety of experimental conditions. Additionally, it has been shown to be an effective inhibitor of cytochrome P450 enzymes, cyclooxygenase-2, and aldose reductase, making it a useful tool for studying these enzymes in the laboratory. However, it should be noted that 4-(4-Ethylphenyl)-2-hydroxypyridine, 95% is not a highly specific inhibitor of these enzymes, and may have off-target effects that should be taken into account when designing experiments.

Future Directions

There are a number of potential future directions for the research and development of 4-(4-Ethylphenyl)-2-hydroxypyridine, 95%. For example, further research could be conducted to better understand the mechanism of action of 4-(4-Ethylphenyl)-2-hydroxypyridine, 95% and to identify potential off-target effects. Additionally, further research could be conducted to explore the potential applications of 4-(4-Ethylphenyl)-2-hydroxypyridine, 95% in drug discovery and other areas of biochemistry and pharmacology. Finally, further research could be conducted to develop more specific and potent inhibitors of cytochrome P450 enzymes, cyclooxygenase-2, and aldose reductase using 4-(4-Ethylphenyl)-2-hydroxypyridine, 95% as a starting point.

Synthesis Methods

4-(4-Ethylphenyl)-2-hydroxypyridine, 95% is synthesized through a multi-step process. First, 4-ethylphenol is reacted with pyridine-2-carboxylic acid in an aqueous solution at room temperature to form 4-(4-ethylphenyl)-2-pyridinecarboxylic acid. This is then reacted with sodium hydroxide in an aqueous solution at a temperature of 80°C to produce the final product, 4-(4-ethylphenyl)-2-hydroxypyridine.

properties

IUPAC Name

4-(4-ethylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-8-14-13(15)9-12/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOCBYOQTRMBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682582
Record name 4-(4-Ethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)-2-hydroxypyridine

CAS RN

1261971-23-6
Record name 4-(4-Ethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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